N-(3-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
Description
N4-(3-CHLOROPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, an ethylpiperazine moiety, and a nitropyrimidine core
Properties
Molecular Formula |
C16H20ClN7O2 |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H20ClN7O2/c1-2-22-6-8-23(9-7-22)16-20-14(18)13(24(25)26)15(21-16)19-12-5-3-4-11(17)10-12/h3-5,10H,2,6-9H2,1H3,(H3,18,19,20,21) |
InChI Key |
OLBQWOLTPUHIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLOROPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
Incorporation of the Ethylpiperazine Moiety: The ethylpiperazine group is added via a substitution reaction, often using piperazine derivatives and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLOROPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N4-(3-CHLOROPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N4-(3-CHLOROPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding assays, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N4-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
- N4-(3-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)-5-aminopyrimidine-4,6-diamine
Uniqueness
N4-(3-CHLOROPHENYL)-2-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, differentiates it from similar compounds and contributes to its potential as a versatile intermediate in organic synthesis and a candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
